154303-05-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

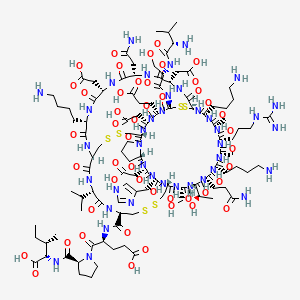

Echistatin α1 isoform is a single chain 49 amino acid residue protein . It is present in the venom of Echis carinatus, a saw-scaled viper . It contains the arginine-glycine-aspartic (RGD) acid sequence, which is present in proteins that bind to glycoprotein IIb/IIIa complex . This protein is a member of the disintegrin family, which prevents cell adhesion .

Molecular Structure Analysis

The molecular formula of Echistatin α1 isoform is C217H341N71O74S9 . It has a molecular weight of 5417.05 . The amino acid sequence is Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr .Chemical Reactions Analysis

Echistatin α1 isoform is a potent and irreversible αVβ3 integrin antagonist . It exhibits inhibitory activity for bone reabsorption and prevents ADP-induced platelet aggregation by inhibiting glycoprotein IIb/IIIa (GpIIb/IIIa, αIIbβ3) receptors .Physical And Chemical Properties Analysis

Echistatin α1 isoform is a powder form substance . It is soluble to 1 mg/ml in water . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibition

Echistatin prevents the aggregation of platelets . It inhibits ADP-induced platelet aggregation via inhibition of glycoprotein IIb/IIIa (GpIIb/IIIa, αIIbβ3) receptors .

Bone Resorption Inhibition

Echistatin disrupts the attachment of osteoclasts to bone and inhibits bone reabsorption . This makes it a potential therapeutic agent for diseases related to bone resorption.

Integrin Function Inhibition

Echistatin is a potent irreversible αVβ3 integrin antagonist . Integrins are proteins that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. By inhibiting integrin function, Echistatin can affect cell adhesion and migration.

Cell Adhesion Prevention

Echistatin is a member of the disintegrin family, which prevents cell adhesion . This can be useful in studies related to cell migration and invasion.

Tumor Angiogenesis Imaging

Echistatin has been used for the preparation of microbubbles targeted to αvβ3 integrins in tumor angiogenesis imaging . This can help in the detection and monitoring of tumor growth and metastasis.

Flow Cytometric Binding Studies

Echistatin has been used as a conjugate to αvβ3 in flow cytometric binding studies . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 154303-05-6 involves the condensation of two key starting materials, followed by several reaction steps to form the final product.", "Starting Materials": [ "4-(4-fluorophenyl)-2-methyl-6-nitro-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester", "4-(4-methylpiperazin-1-yl)-2-methyl-6-nitro-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: The two starting materials are combined in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).", "Step 2: The mixture is heated to reflux temperature and stirred for several hours to allow for condensation of the two starting materials.", "Step 3: The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to reduce the nitro group to an amino group.", "Step 4: The intermediate is then acylated with a suitable acylating agent, such as acetic anhydride, to form the final product, compound 154303-05-6.", "Step 5: The final product is purified by recrystallization or chromatography to obtain a pure compound." ] } | |

CAS-Nummer |

154303-05-6 |

Produktname |

154303-05-6 |

Molekularformel |

C217H341N71O74S9 |

Molekulargewicht |

5417.1 |

InChI |

InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239) |

InChI-Schlüssel |

KZMZKUVIDVBQGX-UHFFFAOYSA-N |

Aussehen |

White lyophilised solid |

Reinheit |

>98% |

Sequenz |

ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT(Disulfide bridge between Cys2 and Cys11, Cys7 and Cys32, Cys8 and Cys37, Cys20 and Cys39) |

Lagerung |

-20°C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)